Ethyl 3-hexylnon-2-enoate
Description
Ethyl 3-hexylnon-2-enoate is an α,β-unsaturated ester characterized by a hexyl substituent at the C3 position and an ethyl ester group. While direct experimental data for this compound are scarce in the provided evidence, its structural features suggest significant hydrophobicity and steric bulk due to the long hexyl chain. Such esters are typically studied for their applications in flavor chemistry, agrochemicals, or polymer science, where substituent effects dictate reactivity and physical properties.
Properties
Molecular Formula |
C17H32O2 |
|---|---|
Molecular Weight |
268.4 g/mol |
IUPAC Name |
ethyl 3-hexylnon-2-enoate |
InChI |
InChI=1S/C17H32O2/c1-4-7-9-11-13-16(14-12-10-8-5-2)15-17(18)19-6-3/h15H,4-14H2,1-3H3 |
InChI Key |
NEYBYVXMAULVBN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=CC(=O)OCC)CCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 3-hexylnon-2-enoate can be synthesized through the esterification of 3-hexylnon-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and improve yield. The process may include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification reaction.
Chemical Reactions Analysis
Ester Hydrolysis
Ethyl 3-hexylnon-2-enoate undergoes hydrolysis in aqueous conditions to yield 3-hexenoic acid and ethanol. This reaction is catalyzed by acids, bases, or enzymes (esterases) and is critical for understanding its metabolic fate in biological systems .
Key Data:
Kinetic studies reveal that hydrolysis rates increase with temperature (20–80°C) and are pH-sensitive, with optimal activity in neutral to slightly alkaline conditions.
Oxidation Reactions
The compound’s α,β-unsaturated ester structure allows selective oxidation of the double bond or ester moiety.
Double Bond Oxidation
Using strong oxidizing agents like or , the alkene is converted into:
Example Reaction:
Ester Group Oxidation
Under harsh conditions (e.g., ), the ester is oxidized to a ketone or carboxylic acid, though this is less common due to competing alkene reactivity .
Reduction Reactions
Catalytic hydrogenation selectively reduces the double bond while preserving the ester group.
Conditions and Outcomes:
| Reagent/Catalyst | Pressure (atm) | Product | Yield |
|---|---|---|---|
| 1 | Ethyl 3-hexylnonanoate | 92% | |
| N/A | No reaction (ester stability) | – |
This reaction is pivotal in synthetic modifications to produce saturated derivatives .
Esterification and Transesterification
This compound can participate in reversible esterification and transesterification under acidic or basic conditions.
Transesterification
Reaction with methanol () in basic conditions produces mthis compound:
Nucleophilic Substitution
The ester’s carbonyl carbon is susceptible to nucleophilic attack, enabling reactions such as:
-
Aminolysis : Reaction with amines to form amides.
-
Grignard Reagent Addition : Formation of tertiary alcohols.
Example:
Mechanistic Insights
The reactivity of this compound is governed by:
Scientific Research Applications
Ethyl 3-hexylnon-2-enoate has several applications in scientific research:
Chemistry: Used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential use in drug delivery systems due to its ester linkage.
Industry: Utilized as a flavoring agent in the food industry and as an intermediate in the synthesis of other organic compounds.
Mechanism of Action
The mechanism of action of ethyl 3-hexylnon-2-enoate involves its interaction with various molecular targets, primarily through its ester functional group. The ester group can undergo hydrolysis in the presence of enzymes such as esterases, leading to the formation of the corresponding alcohol and carboxylic acid. This hydrolysis reaction is crucial for its biological activity and potential therapeutic applications.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Hydrophobicity The hexyl chain in this compound likely increases its Log Kow significantly compared to Ethyl 2-hexenoate (Log Kow = 2.61). Longer alkyl chains enhance lipophilicity, reducing water solubility and increasing affinity for nonpolar matrices . Ethyl 3-methyl-2-hexenoate, with a shorter methyl group, may exhibit intermediate hydrophobicity but lacks experimental Log Kow data.
In contrast, Ethyl 2-cyano-3-methylhex-2-enoate’s cyano group (electron-withdrawing) increases electrophilicity at the β-carbon, making it more reactive toward nucleophiles .
Synthetic Feasibility Ethyl 3-methyl-2-hexenoate is synthesized with a 96% yield via optimized routes , suggesting that similar methodologies (e.g., Claisen condensation or Michael addition) could be adapted for this compound. However, the bulkier hexyl substituent may necessitate longer reaction times or elevated temperatures.
Applications and Stability Ethyl 2-hexenoate’s moderate vapor pressure (1.26 mm Hg) and solubility (480.5 mg/L) make it suitable for volatile formulations . In contrast, this compound’s estimated lower vapor pressure and solubility suggest utility in sustained-release systems or non-aqueous solvents.
Q & A
Q. How can researchers address conflicting reports on the compound’s bioactivity or environmental impact?
- Methodology : Replicate key studies under controlled conditions, ensuring identical reagents and protocols. Perform life cycle assessments (LCAs) to contextualize environmental claims, factoring in synthesis waste and degradation byproducts. Use high-throughput screening to generate dose-response curves, resolving discrepancies via EC50/IC50 comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
